molecular formula C13H10ClNO3S B5626754 2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid

2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid

Cat. No. B5626754
M. Wt: 295.74 g/mol
InChI Key: HDKPUQFHQGRBPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce specific substituents that can modulate the compound's physical, chemical, and biological properties. For example, Romagnoli et al. (2012) explored the synthesis of thiophene derivatives as potent allosteric enhancers of the A(1) adenosine receptor, highlighting the importance of the 5-position modification on the thiophene ring for activity enhancement (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2-[(2-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid, plays a crucial role in determining their chemical reactivity and interaction with biological targets. Studies on related compounds have utilized X-ray diffraction and NMR spectroscopy to elucidate their precise structural features, demonstrating how specific substitutions influence molecular conformation and stability (Tarighi et al., 2009).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including halogenation, alkylation, and arylation, which can significantly alter their chemical properties. For instance, Nakano et al. (2008) demonstrated the perarylation of thiophene carboxylic acids, which involves the cleavage of C-H bonds and decarboxylation, showcasing the compound's reactivity and potential for further functionalization (Nakano et al., 2008).

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-methylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-7-6-9(13(17)18)12(19-7)15-11(16)8-4-2-3-5-10(8)14/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPUQFHQGRBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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